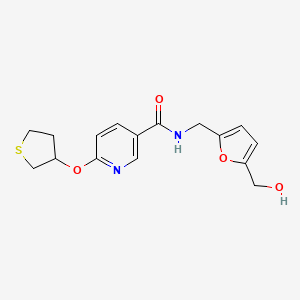
N-((5-(hydroxymethyl)furan-2-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(hydroxymethyl)furan-2-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality N-((5-(hydroxymethyl)furan-2-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(hydroxymethyl)furan-2-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiprotozoal Activity
Research demonstrates the synthesis and evaluation of analogs of this compound for antiprotozoal activity. These compounds have been synthesized through various chemical processes and evaluated in vitro for their activity against Trypanosoma b.rhodesiense and P. falciparum. Remarkably, certain analogs exhibited potent IC50 values, indicating strong antiprotozoal activity, with some achieving curative outcomes in vivo mouse models for Trypanosoma b.rhodesiense at low oral dosages (Ismail et al., 2003).
Catalytic Reduction of Biomass-Derived Furanic Compounds
This compound is related to the broader category of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), which are pivotal in biorefinery for producing biofuels and biochemicals. The catalytic reduction of these compounds with hydrogen over heterogeneous catalysts is a key process for converting them into valuable chemicals like furfuryl alcohol and tetrahydrofurfuryl alcohol (Nakagawa et al., 2013).
Enzymatic Synthesis of Biobased Polyesters
The compound is structurally related to 2,5-bis(hydroxymethyl)furan, a monomer for synthesizing biobased polyesters. Research has shown the successful enzymatic polymerization of this monomer with various diacid ethyl esters, leading to novel biobased furan polyesters. These polyesters exhibit desirable physical properties, highlighting the potential of furanic compounds in sustainable material science applications (Jiang et al., 2014).
Nicotinamide N-Methyltransferase (NNMT) Inhibition
NNMT plays a crucial role in physiological and pathophysiological processes by regulating the methylation potential within cells. Overexpression of NNMT has been implicated in various diseases, including cancer. Research into NNMT inhibitors, including studies on the structural basis of substrate recognition and the development of bisubstrate inhibitors, provides valuable insights into potential therapeutic strategies for NNMT-related diseases (Babault et al., 2018).
Pharmacological Activities of Seaweed-Derived Furanyl Derivatives
Furanyl compounds derived from seaweeds, structurally similar to N-((5-(hydroxymethyl)furan-2-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been investigated for their pharmacological activities. These studies highlight the potential of furanyl derivatives in developing new anti-inflammatory and antioxidative agents, underscoring the diverse biological activities of furanic compounds (Makkar & Chakraborty, 2018).
properties
IUPAC Name |
N-[[5-(hydroxymethyl)furan-2-yl]methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-9-13-3-2-12(21-13)8-18-16(20)11-1-4-15(17-7-11)22-14-5-6-23-10-14/h1-4,7,14,19H,5-6,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACEPKVTHYPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(O3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(hydroxymethyl)furan-2-yl)methyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



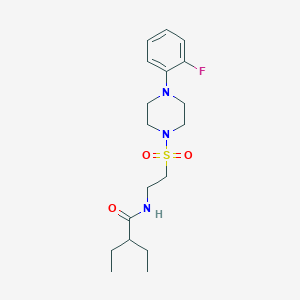
![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)
![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)

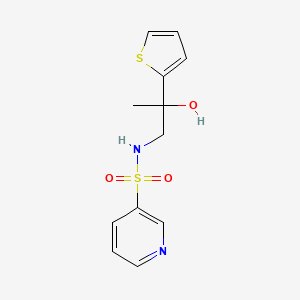
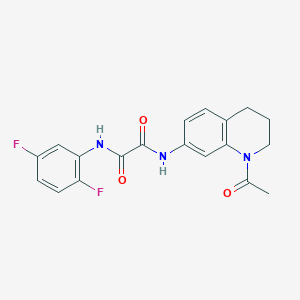
![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)
![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)
![1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2577916.png)
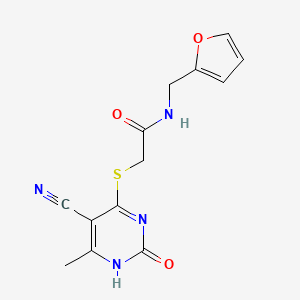
![3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)
